molecular formula C25H22N2O8S B8114091 DBCO-C6-SulfoNHS ester

DBCO-C6-SulfoNHS ester

Cat. No.: B8114091
M. Wt: 510.5 g/mol
InChI Key: MYURKGWESBEECH-UHFFFAOYSA-N
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Description

DBCO-C6-SulfoNHS ester is a chemical compound widely used in bioconjugation and click chemistry applications. It is an amine-reactive compound that facilitates the modification of amine-containing molecules. The compound is particularly valued for its ability to undergo copper-free click reactions, making it suitable for applications where copper ions could be detrimental.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-C6-SulfoNHS ester typically involves the reaction of DBCO (dibenzocyclooctyne) with a sulfo-NHS (N-hydroxysulfosuccinimide) ester. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficiency. The reaction conditions usually involve room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatography techniques and stored under inert conditions to prevent hydrolysis and degradation.

Chemical Reactions Analysis

Types of Reactions

DBCO-C6-SulfoNHS ester primarily undergoes substitution reactions, particularly with primary amines. The NHS ester moiety reacts with amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and is typically carried out in non-amine-containing buffers to prevent side reactions.

Common Reagents and Conditions

    Reagents: Primary amines, aqueous buffers, organic solvents (DMSO, DMF)

    Conditions: Room temperature to slightly elevated temperatures, pH 6-9, non-amine-containing buffers

Major Products

The primary product of the reaction between this compound and an amine is a stable amide bond, resulting in the conjugation of the DBCO moiety to the amine-containing molecule.

Scientific Research Applications

DBCO-C6-SulfoNHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.

    Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Used in the production of biocompatible materials and surface modifications.

Mechanism of Action

The mechanism of action of DBCO-C6-SulfoNHS ester involves the formation of a stable amide bond through the reaction of the NHS ester moiety with primary amines. The DBCO moiety then participates in copper-free click reactions with azide groups, forming a stable triazole linkage. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications.

Comparison with Similar Compounds

Similar Compounds

    DBCO-C6-NHS ester: Similar in structure but lacks the sulfo group, making it less water-soluble.

    DBCO-PEG4-NHS ester: Contains a polyethylene glycol spacer, providing increased solubility and flexibility.

    DBCO-PEG12-NHS ester: Features a longer polyethylene glycol spacer for enhanced solubility and reduced steric hindrance.

Uniqueness

DBCO-C6-SulfoNHS ester is unique due to its sulfo group, which enhances its water solubility and makes it suitable for aqueous reactions. This property distinguishes it from other DBCO-NHS esters, which may require organic solvents for solubility.

Properties

IUPAC Name

1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O8S/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYURKGWESBEECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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